Mulberrofuran U

Description

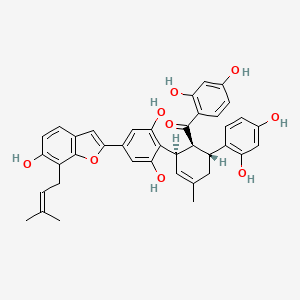

Structure

3D Structure

Properties

CAS No. |

152551-91-2 |

|---|---|

Molecular Formula |

C9H18ClNO2 |

Synonyms |

mulberrofuran U |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Mulberrofuran U

Natural Sources and Distribution within Plant Tissues

Mulberrofuran U has been identified as a natural constituent of Morus insignis, a species belonging to the Moraceae family, commonly known as mulberry. Research has pinpointed the leaves of this plant as the primary source of this compound. While its presence in the leaves is established, detailed studies on the specific distribution of this compound within different leaf tissues, such as the epidermis, mesophyll, or vascular bundles, are not extensively documented in current scientific literature. Further investigation is required to understand the precise localization of this compound within the plant's cellular and tissue structures.

Extraction and Fractionation Techniques for this compound Enrichment

The initial step in isolating this compound involves a systematic extraction and fractionation process designed to enrich the concentration of this target compound from the crude plant material.

The process commences with the air-drying and powdering of the leaves of Morus insignis. This powdered material then undergoes an exhaustive extraction process. A common method employed is maceration with an 80% aqueous ethanol (B145695) solution at room temperature. This solvent system is effective in extracting a broad spectrum of secondary metabolites, including this compound. Following extraction, the ethanolic extract is concentrated under reduced pressure to yield a viscous residue.

This crude extract is then subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. The residue is typically suspended in water and sequentially partitioned with solvents of increasing polarity. This process generally involves:

Light Petroleum (or n-hexane): To remove nonpolar compounds such as fats and waxes.

Dichloromethane: To extract compounds of intermediate polarity.

Ethyl Acetate (B1210297): This fraction is often enriched with a variety of flavonoids and other phenolic compounds, including 2-arylbenzofurans.

n-Butanol: This solvent is used to extract more polar, often glycosidic, compounds.

Studies have shown that both the ethyl acetate and n-butanol soluble fractions of Morus insignis leaves contain this compound, indicating its moderate to relatively polar nature. These enriched fractions then serve as the starting material for further chromatographic separation.

Extraction and Fractionation Summary for this compound from Morus insignis Leaves

| Step | Procedure | Purpose | Outcome |

|---|---|---|---|

| 1. Preparation | Air-drying and powdering of Morus insignis leaves. | Increase surface area for efficient extraction. | Fine powder of the plant material. |

| 2. Extraction | Maceration with 80% aqueous ethanol at room temperature. | To extract a wide range of secondary metabolites. | Crude ethanolic extract. |

| 3. Concentration | Evaporation of the solvent under reduced pressure. | To obtain a concentrated extract. | Viscous residue. |

| 4. Fractionation | Liquid-liquid partitioning with ethyl acetate and n-butanol. | To separate compounds based on polarity and enrich for this compound. | Ethyl acetate and n-butanol soluble fractions containing this compound. |

Chromatographic Separation and Purification Methodologies

The final and most critical stage in obtaining pure this compound involves the application of various chromatographic techniques. These methods separate the components of the enriched fractions based on their differential interactions with a stationary phase and a mobile phase.

Normal-Phase Chromatography Applications

Normal-phase chromatography is a widely used technique for the separation of compounds from the less polar fractions, such as the ethyl acetate extract. In this method, a polar stationary phase, typically silica (B1680970) gel, is used in conjunction with a non-polar mobile phase.

For the isolation of 2-arylbenzofurans from Morus species, column chromatography using silica gel is a common practice. The separation is achieved by gradually increasing the polarity of the mobile phase. A typical gradient elution might start with a non-polar solvent like n-hexane or chloroform, with the polarity being incrementally increased by the addition of a more polar solvent such as ethyl acetate or methanol (B129727). The fractions are collected sequentially and monitored by techniques like thin-layer chromatography (TLC) to identify those containing the target compound. While specific details for this compound are not extensively published, this general approach is standard for compounds of its class.

Reversed-Phase Chromatography Applications

Reversed-phase chromatography is particularly effective for the purification of more polar compounds, such as those found in the n-butanol fraction, and for the final purification of compounds isolated from normal-phase chromatography. This technique utilizes a non-polar stationary phase, most commonly a silica gel chemically modified with octadecyl (C18) chains, and a polar mobile phase, typically a mixture of water and a miscible organic solvent like methanol or acetonitrile.

High-performance liquid chromatography (HPLC) in the reversed-phase mode is a powerful tool for the fine purification of this compound. By employing a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, compounds are separated based on their hydrophobicity. The use of an acidic modifier, such as formic acid, in the mobile phase can improve peak shape and resolution.

Preparative Scale Isolation Strategies

The ultimate goal of isolating a pure compound for structural elucidation and biological testing requires a preparative scale approach. This involves using larger chromatographic columns and processing larger quantities of the enriched fractions.

The isolation of this compound from the active fractions of Morus insignis has been achieved through a combination of these chromatographic methods at a preparative scale. The process typically involves an initial separation of the ethyl acetate and n-butanol fractions by silica gel column chromatography. The resulting sub-fractions that show the presence of this compound are then combined and subjected to further purification.

This final purification step often involves preparative reversed-phase HPLC. By carefully optimizing the chromatographic conditions, including the choice of the column, the composition and gradient of the mobile phase, and the flow rate, it is possible to isolate this compound with a high degree of purity. The identity and purity of the isolated compound are then confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chromatographic Techniques in the Isolation of this compound

| Technique | Stationary Phase | Typical Mobile Phase | Application in this compound Isolation |

|---|---|---|---|

| Normal-Phase Column Chromatography | Silica Gel | Gradient of n-hexane/ethyl acetate or chloroform/methanol | Initial fractionation of the ethyl acetate extract. |

| Reversed-Phase HPLC | C18 (Octadecyl-modified silica) | Gradient of water/methanol or water/acetonitrile (often with formic acid) | Final purification of this compound from enriched fractions. |

| Preparative HPLC | Silica Gel or C18 | Optimized solvent systems based on analytical scale separations. | Isolation of pure this compound in sufficient quantities for further studies. |

Structural Elucidation Methodologies of Mulberrofuran U

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as an unparalleled tool for the de novo structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) Analysis

The initial phase of the NMR analysis involved the acquisition of one-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra. The ¹H NMR spectrum of Mulberrofuran U revealed a series of distinct signals, each corresponding to a unique proton or group of equivalent protons in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provided crucial clues about the electronic environment and neighboring protons.

The ¹³C NMR spectrum, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, complemented the ¹H NMR data by identifying the number of different carbon environments and classifying them as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary carbons.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 2 | 155.8 | - |

| 3 | 102.5 | 6.85 (s) |

| 3a | 118.9 | - |

| 4 | 128.7 | 7.45 (d, 8.5) |

| 5 | 123.1 | 7.20 (t, 8.0) |

| 6 | 120.9 | 7.30 (d, 8.0) |

| 7 | 111.5 | 6.95 (d, 7.5) |

| 7a | 154.2 | - |

| 1' | 125.6 | - |

| 2' | 128.4 | 7.80 (d, 8.8) |

| 3' | 115.9 | 6.90 (d, 8.8) |

| 4' | 160.3 | - |

| 5' | 98.7 | 6.40 (s) |

| 6' | 162.1 | - |

| 1'' | 35.4 | 3.30 (t, 7.0) |

| 2'' | 22.8 | 1.80 (m) |

| 3'' | 137.5 | 5.30 (t, 7.0) |

| 4'' | 124.8 | - |

| 5'' | 25.7 | 1.75 (s) |

| 6'' | 17.7 | 1.65 (s) |

| 4'-OH | - | 5.10 (s, br) |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) Correlation Studies

To establish the connectivity between protons and carbons, a suite of two-dimensional NMR experiments was conducted.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum was instrumental in identifying proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. For instance, correlations observed between the protons at δ 3.30, 1.80, and 5.30 confirmed the presence of a prenyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton signal with its directly attached carbon, enabling the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment revealed through-space correlations between protons that are in close proximity, providing insights into the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry was employed to determine the precise molecular weight and to gain further structural information through fragmentation analysis.

High-Resolution Electrospray Ionization (ESI) MS Applications

High-resolution electrospray ionization mass spectrometry (HRESI-MS) provided the accurate mass of the molecular ion of this compound. The measured mass was used to calculate the elemental composition, which was found to be C₂₅H₂₄O₄. This information was crucial for confirming the molecular formula derived from the NMR data.

Table 2: HRESI-MS Data for this compound

| Ion | Calculated m/z | Found m/z | Formula |

|---|---|---|---|

| [M+H]⁺ | 389.1747 | 389.1749 | C₂₅H₂₅O₄ |

Tandem Mass Spectrometry (MSn) for Diagnostic Ion Identification

Tandem mass spectrometry (MS/MS or MSⁿ) experiments were performed to induce fragmentation of the parent ion and analyze the resulting daughter ions. The fragmentation pattern provided valuable information about the structural motifs present in this compound. Key fragmentation pathways observed included the retro-Diels-Alder (RDA) cleavage of the heterocyclic ring and the loss of the prenyl side chain, which generated diagnostic fragment ions that supported the proposed structure.

Spectroscopic and Chemical Methods in Structural Determination

In conjunction with NMR and MS, other spectroscopic techniques were utilized.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of this compound exhibited absorption maxima characteristic of a 2-arylbenzofuran chromophore, providing initial evidence for this structural class.

Infrared (IR) Spectroscopy: The IR spectrum showed characteristic absorption bands for hydroxyl groups (around 3400 cm⁻¹), aromatic C-H stretching (around 3050 cm⁻¹), and C=C aromatic stretching (around 1600-1450 cm⁻¹), consistent with the functional groups deduced from NMR data.

Chemical methods, such as acetylation to confirm the number of hydroxyl groups, were also employed to corroborate the spectroscopic findings. The collective evidence from these multifaceted analytical techniques led to the unequivocal structural elucidation of this compound.

Chemical Synthesis Approaches for Mulberrofuran U and Its Derivatives

Total Synthesis Strategies for Related Mulberrofurans

The total synthesis of mulberrofurans, a class of compounds characterized by a 2-arylbenzofuran core often participating in Diels-Alder type adducts, typically involves a convergent strategy. researchgate.netclockss.orgresearchgate.net This approach entails the independent synthesis of key structural fragments, which are then combined in the later stages of the synthesis. For many mulberrofurans, which are biogenetically considered Diels-Alder adducts of a chalcone (B49325) derivative and a dehydroprenyl-2-arylbenzofuran, synthetic strategies often mimic this biosynthetic pathway. researchgate.netclockss.orgresearchgate.net

Modern synthetic methodologies heavily rely on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential for constructing the backbones of complex molecules like mulberrofurans.

The Suzuki-Miyaura coupling is a versatile reaction for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. In the context of mulberrofuran synthesis, it could be employed to couple a suitably functionalized benzofuran (B130515) boronic acid or ester with an aryl halide partner, or vice versa, to construct the core 2-arylbenzofuran skeleton. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it ideal for use with highly functionalized intermediates. nih.govrsc.org Site-selective Suzuki-Miyaura reactions on polyhalogenated furans have been demonstrated, allowing for the controlled synthesis of arylated furans, a strategy that could be adapted for building blocks of mulberrofurans. rsc.org

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of internal alkynes, which are valuable precursors for various heterocyclic systems. For instance, a 2-halobenzofuran could be coupled with a terminal alkyne, followed by further transformations to elaborate the side chains found in mulberrofuran structures. The Sonogashira reaction is known for its reliability and can often be performed under mild conditions. wikipedia.orgorganic-chemistry.org A domino intermolecular Sonogashira coupling followed by intramolecular cyclization has been successfully used to synthesize 2,3-disubstituted benzo[b]furans, showcasing its power in building the core structure of these molecules. organic-chemistry.org

| Coupling Reaction | Catalyst System | Substrates | Potential Application in Mulberrofuran Synthesis |

| Suzuki-Miyaura | Pd(0) catalyst, Base | Aryl/Vinyl Boronic Acid (or Ester) + Aryl/Vinyl Halide (or Triflate) | Formation of the C-C bond linking the benzofuran and aryl moieties. |

| Sonogashira | Pd catalyst, Cu(I) cocatalyst, Amine base | Terminal Alkyne + Aryl/Vinyl Halide | Synthesis of alkyne-containing intermediates for subsequent cyclization or functionalization. |

The formation of the furan (B31954) or benzofuran ring system is a critical step in the synthesis of mulberrofurans. A variety of cyclization reactions have been developed for this purpose.

Transition metal-catalyzed cyclization reactions are among the most direct methods for constructing substituted furans from simple starting materials. nih.gov For example, cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls provides a regioselective route to multisubstituted furans under mild conditions. nih.gov This method has been shown to tolerate a wide range of functional groups, which is a significant advantage in the synthesis of complex natural products. nih.gov

Another powerful strategy involves the acid-catalyzed cyclization of acetals. wuxiapptec.com This intramolecular reaction can efficiently form the benzofuran ring. The regioselectivity of such cyclizations can be influenced by the electronic properties of the aromatic ring and the reaction conditions. wuxiapptec.com Tandem cyclization reactions, where multiple rings are formed in a single synthetic operation, offer an efficient pathway to complex heterocyclic systems. nih.gov For instance, a cascade cyclization strategy has been developed to synthesize aminobenzofuran derivatives. nih.gov

Many mulberrofurans are natural Diels-Alder adducts. researchgate.net Therefore, biomimetic synthesis routes employing Diels-Alder reactions are highly relevant. These [4+2] cycloadditions can rapidly generate molecular complexity and establish multiple stereocenters with high control. Chemoenzymatic methods, which utilize enzymes to catalyze key steps, have also been explored for the synthesis of compounds like Mulberrofuran F, offering high selectivity and yield. evitachem.com

| Cyclization Method | Key Reagents/Catalysts | Substrate Type | Ring System Formed |

| Metalloradical Cyclization | Co(II) complexes | Alkynes and α-diazocarbonyls | Substituted Furan |

| Acid-Catalyzed Cyclization | Polyphosphoric acid (PPA) | Aryl ether acetals | Benzofuran |

| Diels-Alder Cycloaddition | Heat or Lewis acid | Diene and Dienophile | Cyclohexene (B86901) (part of the complex core) |

| Tandem Cyclization | DMAP | ortho-Hydroxy α-aminosulfones | Aminobenzofuran |

Partial Synthesis and Derivatization Studies

Partial synthesis involves the chemical modification of a naturally occurring compound to produce derivatives. This approach is particularly useful when the natural product can be isolated in sufficient quantities. For mulberrofurans, which are isolated from various Morus species, partial synthesis could be a viable strategy to produce novel derivatives for structure-activity relationship (SAR) studies.

Derivatization studies could focus on modifying the various hydroxyl groups present on the Mulberrofuran U molecule through reactions such as:

Esterification: Conversion of hydroxyl groups to esters to modify lipophilicity and other physicochemical properties.

Etherification: Formation of ethers, for example, by Williamson ether synthesis, to protect hydroxyl groups or introduce new functionalities.

Glycosylation: Attachment of sugar moieties, which can significantly impact the biological activity and solubility of the parent compound.

These modifications can provide valuable insights into the pharmacophore of this compound and may lead to the discovery of analogues with improved biological activities.

Stereoselective Synthetic Methodologies

This compound and many other related natural products are chiral molecules, meaning they exist as non-superimposable mirror images (enantiomers). The biological activity of these compounds is often dependent on their specific three-dimensional arrangement. Therefore, stereoselective synthesis, which allows for the preferential formation of one stereoisomer over others, is of paramount importance. mdpi.com

For mulberrofurans that are Diels-Alder adducts, the stereochemistry can be controlled by using chiral catalysts or chiral auxiliaries in the cycloaddition step. The inherent facial selectivity of the diene and dienophile can also contribute to the stereochemical outcome.

In multi-step total syntheses, stereocenters can be introduced using a variety of methods, including:

Asymmetric reductions: Using chiral reducing agents to convert ketones or enones to chiral alcohols.

Sharpless asymmetric epoxidation/dihydroxylation: Reliable methods for introducing chirality at double bonds.

Substrate-controlled synthesis: Where existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions.

The development of a stereoselective synthesis for this compound would be a significant achievement, enabling the preparation of enantiomerically pure material for detailed biological evaluation.

Structure Activity Relationship Sar Studies of Mulberrofuran U and Analogues

Identification of Key Structural Moieties Contributing to Biological Activity

Analysis of various 2-arylbenzofuran compounds has highlighted several structural components that are critical for their biological efficacy. The core 2-arylbenzofuran scaffold itself is a foundational element for activity. nih.govpharmatutor.org The nature and position of substituents on both the benzofuran (B130515) ring system and the appended aryl group play a significant role in modulating the potency and selectivity of these compounds.

For instance, the presence and location of hydroxyl (-OH) groups are frequently implicated as key contributors to the biological activity of 2-arylbenzofuran derivatives. nih.gov Studies on related compounds suggest that hydroxyl groups can participate in crucial hydrogen bonding interactions with biological targets. In the context of potential anti-Alzheimer's activity, the inclusion of two or more hydroxyl groups on the aromatic ring of the 2-arylbenzofuran core has been speculated to enhance inhibitory activity against enzymes like β-secretase (BACE1). nih.gov

The lipophilicity and steric bulk of substituents are additional factors that can impact the pharmacological profile of these compounds. The introduction of prenyl groups, a common feature in many natural 2-arylbenzofurans, can modulate the compound's interaction with cell membranes and target enzymes. nih.gov

Systematic Structural Modification and Activity Profiling

Systematic structural modifications of the 2-arylbenzofuran scaffold have been undertaken to probe the SAR and optimize the biological activities of this class of compounds. These modifications typically involve the synthesis of a series of analogues where specific functional groups are altered or introduced at various positions, followed by biological evaluation.

One common approach involves the modification of the substituents on the aryl ring. For example, altering the number and position of hydroxyl and methoxy (B1213986) groups can lead to significant changes in activity. The synthesis and evaluation of various 2-arylbenzofuran derivatives have demonstrated that these modifications can fine-tune their inhibitory effects on enzymes such as cholinesterases and BACE1. nih.gov

Another strategy focuses on the derivatization of the benzofuran core. This can include the introduction of different substituents at the C-2 position, which has been identified as a crucial site for influencing cytotoxic activity in anticancer studies. nih.gov The exploration of ester or heterocyclic ring substitutions at this position has been a key area of investigation. nih.gov

The following interactive table summarizes the impact of selected structural modifications on the biological activity of 2-arylbenzofuran analogues, based on findings from various research studies.

| Scaffold/Analogue | Modification | Observed Biological Activity/Impact | Reference |

| 2-Arylbenzofuran | Introduction of two or more hydroxyl groups on the aryl ring | Enhanced BACE1 inhibitory activity | nih.gov |

| 5-Chlorobenzofuran-2-carboxamides | Presence of N-phenethyl carboxamide | Significantly enhanced antiproliferative activity | nih.gov |

| Benzofuran derivatives | Substitution with halogenated rings | Generally leads to little or no cytotoxic activity | nih.gov |

| 2-Arylbenzofuran | General scaffold | Possesses a wide range of activities including hypoglycemic, anti-Alzheimer's, and anticancer effects | nih.govnih.govnih.gov |

Computational Approaches to SAR Elucidation

In recent years, computational methods have become an indispensable tool for elucidating the SAR of bioactive molecules, including 2-arylbenzofuran derivatives. These in silico techniques provide insights into the molecular interactions between the compounds and their biological targets, helping to rationalize experimental findings and guide the design of new analogues.

Molecular docking is a widely used computational approach to predict the binding orientation and affinity of a ligand within the active site of a target protein. For 2-arylbenzofuran derivatives, docking studies have been employed to investigate their interactions with enzymes such as α-glucosidase, a key target in diabetes management. researchgate.net These studies can reveal crucial hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex, providing a molecular basis for the observed inhibitory activity. researchgate.net

In addition to molecular docking, Density Functional Theory (DFT) calculations have been utilized to study the electronic properties of 2-arylbenzofurans. DFT can be used to calculate parameters such as molecular electrostatic potential (MEP) maps and frontier molecular orbitals (FMOs), which provide information about the reactivity and interaction potential of the molecules.

Molecular Dynamics (MD) simulations offer a more dynamic view of the ligand-receptor interactions over time. MD simulations have been performed on complexes of 2-arylbenzofuran derivatives with their target proteins to assess the stability of the binding and to analyze the detailed interactions in a simulated physiological environment.

Furthermore, computational methods are also used for the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions help in the early-stage assessment of the drug-likeness of novel 2-arylbenzofuran analogues, guiding the selection of candidates with favorable pharmacokinetic profiles for further development.

Collectively, these computational approaches complement experimental SAR studies by providing a deeper understanding of the molecular determinants of biological activity, thereby accelerating the discovery and optimization of new therapeutic agents based on the Mulberrofuran U structure.

Mechanistic Research on Mulberrofuran U S Biological Actions

Molecular Target Identification and Validation in Pre-clinical Systems

Mulberrofuran U, often referred to in scientific literature as Mulberrofuran G, has been the subject of preclinical research to identify and validate its molecular targets. These investigations have pointed to several proteins and enzymes as points of interaction, suggesting a basis for its observed biological activities.

One of the key molecular targets identified is the SARS-CoV-2 Spike Protein . Research has shown that this compound can inhibit the interaction between the spike protein's S1 receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step for viral entry into host cells. nih.govmdpi.comnih.gov This inhibitory effect has been validated in vitro using competitive enzyme-linked immunosorbent assays (ELISAs) and biophysical techniques like Bio-Layer Interferometry (BLItz), which confirmed a high affinity of this compound for both the spike protein and the ACE2 receptor. mdpi.comnih.gov Further validation in cell-based assays demonstrated its ability to inhibit the entry of SARS-CoV-2 pseudoviruses and clinical isolates into host cells. nih.govmdpi.com

Another identified target is the enzyme tyrosinase . This compound has been characterized as an inhibitor of mushroom tyrosinase. mdpi.comdntb.gov.ua Kinetic studies have validated this interaction, revealing a competitive inhibition mechanism. mdpi.comdntb.gov.ua This suggests that this compound binds to the active site of the enzyme, competing with the substrate.

Viral proteases have also been identified as potential targets. For instance, this compound has been investigated as a potential inhibitor of the SARS-CoV-2 3C-like protease (3CLpro) , an enzyme essential for viral replication. nih.govresearchgate.net In the context of other viruses, a related compound, Mulberrofuran W, was identified through virtual screening as a potential inhibitor of two key enzymes of the Hepatitis A virus (HAV) : the 3C proteinase (3Cpro) and RNA-directed RNA polymerase (RdRP). nih.gov Molecular dynamics simulations supported the stable interaction of this compound with the active sites of these enzymes. nih.gov Additionally, this compound has demonstrated inhibitory activity against Hepatitis B virus (HBV) DNA replication in vitro, with an IC50 value of 3.99 μM in a HepG 2.2.15 cell line assay. acs.org

In the context of neuroprotection, NADPH oxidase 4 (NOX4) has been identified as a molecular target. Studies have shown that this compound can reduce the protein expression of NOX4 in in vivo models of cerebral ischemia. nih.gov

Table 1: Identified Molecular Targets of this compound in Pre-clinical Studies

| Target | Organism/System | Method of Identification/Validation | Finding |

|---|---|---|---|

| SARS-CoV-2 Spike Protein (S1 RBD) | SARS-CoV-2 | Competitive ELISA, BLItz System, In silico modeling, Pseudovirus entry assay | Blocks interaction with ACE2 receptor, inhibiting viral entry. nih.govmdpi.comnih.gov |

| Angiotensin-Converting Enzyme 2 (ACE2) | Human | BLItz System, In silico modeling | Binds to the receptor, contributing to the blockage of viral entry. mdpi.comnih.gov |

| Tyrosinase | Mushroom | Enzyme kinetics, Molecular docking | Acts as a competitive inhibitor. mdpi.comdntb.gov.ua |

| SARS-CoV-2 3C-like protease (3CLpro) | SARS-CoV-2 | Virtual screening | Identified as a potential inhibitor. nih.govresearchgate.net |

| Hepatitis B Virus (HBV) DNA Replication | Hepatitis B Virus | In vitro cell-based assay | Inhibits HBV DNA replication with an IC50 of 3.99 μM. acs.org |

Cellular Pathway Interventions and Signal Transduction Modulation

Research into the mechanisms of this compound has revealed its ability to intervene in specific cellular pathways and modulate signal transduction. A significant area of this research has been in the context of neuroprotection against ischemic injury.

In preclinical models of cerebral ischemia, this compound has been shown to inhibit cellular pathways related to oxidative stress and endoplasmic reticulum (ER) stress. nih.gov The compound was found to protect against neuronal cell death induced by oxygen-glucose deprivation/reoxygenation (OGD/R), an in vitro model of ischemia-reperfusion injury. nih.gov This protective effect is linked to the modulation of the NOX4-mediated reactive oxygen species (ROS) generation pathway . nih.gov By inhibiting the expression of NOX4, a key enzyme in the production of ROS, this compound effectively reduces the generation of these damaging molecules within the cells. nih.gov

Furthermore, this compound modulates the ER stress signaling pathway . In an in vivo model of middle cerebral artery occlusion/reperfusion, treatment with this compound led to the inhibition of key mediators of ER stress. nih.gov The expression of proteins such as 78-kDa glucose-regulated protein (GRP78/BiP), phosphorylated IRE1α, X-box-binding protein 1 (XBP1), and C/EBP homologous protein (CHOP) were all reduced in the treatment groups. nih.gov This indicates that this compound can attenuate the unfolded protein response that is triggered by ischemic conditions, thereby preventing the activation of apoptotic pathways.

Table 2: Modulation of Cellular Pathways by this compound

| Cellular Pathway | Model System | Key Modulated Proteins/Events | Outcome |

|---|---|---|---|

| NOX4-mediated ROS Generation | In vitro (SH-SY5Y cells) & In vivo (rat cerebral ischemia) | Inhibition of NOX4 protein expression | Reduction of reactive oxygen species (ROS) generation and protection against neuronal cell death. nih.gov |

Receptor Binding Dynamics and Protein-Ligand Interactions (e.g., SARS-CoV-2 Spike Protein)

The interaction between this compound and the SARS-CoV-2 spike protein has been a focal point of mechanistic studies, providing detailed insights into its receptor binding dynamics and protein-ligand interactions. These studies have established that this compound interferes with the initial step of viral infection: the binding of the spike protein's S1 receptor-binding domain (RBD) to the human ACE2 receptor. mdpi.comnih.gov

Competitive ELISA results have demonstrated that this compound effectively blocks this molecular binding. mdpi.comnih.gov To quantify the binding affinity, Bio-Layer Interferometry (BLItz) system analysis was employed. This technique revealed that this compound exhibits a high affinity for both the SARS-CoV-2 spike S1 RBD and the human ACE2 receptor. mdpi.com

In silico modeling and molecular docking studies have further elucidated the nature of these interactions at an atomic level. mdpi.comresearchgate.net These computational analyses predict that this compound can strongly interact with residues within the active or binding sites of the spike protein. researchgate.nettums.ac.ir Pharmacophore analysis suggested 26 and 23 potential interactions with the spike protein and ACE2 receptor, respectively. researchgate.net This dual-binding potential is thought to contribute to its efficacy in preventing the formation of the spike-ACE2 complex. The strong affinity and interaction with key residues are believed to be responsible for inhibiting the adhesion and subsequent entry of the virus into host cells. researchgate.nettums.ac.ir

The functional consequence of these binding dynamics was confirmed in cell-based infectivity assays. This compound was shown to inhibit the infection of cells by both a SARS-CoV-2 spike pseudotyped virus and a clinical isolate of SARS-CoV-2, validating the biological relevance of its receptor-binding interference. nih.govmdpi.com

Table 3: Binding Dynamics of this compound with SARS-CoV-2 Related Proteins

| Interacting Proteins | Technique | Key Findings | Reference |

|---|---|---|---|

| SARS-CoV-2 Spike S1 RBD & hACE2 | Competitive ELISA | Effectively blocks the molecular binding between the spike protein and ACE2 receptor. | mdpi.comnih.gov |

| SARS-CoV-2 Spike S1 RBD & hACE2 | BLItz System | Demonstrates high binding affinity for both the spike protein and the ACE2 receptor. | mdpi.com |

| SARS-CoV-2 Spike Protein | In silico modeling / Molecular Docking | Interacts strongly with residues in the probable active site of the spike protein. | researchgate.nettums.ac.ir |

| SARS-CoV-2 Spike Protein & hACE2 | Pharmacophore analysis | Predicted 26 interactions with the spike protein and 23 interactions with the ACE2 receptor. | researchgate.net |

Enzyme-Inhibitor Interaction Mechanisms (e.g., Tyrosinase, Viral Proteases)

This compound has been shown to interact with and inhibit the activity of several enzymes through various mechanisms.

Tyrosinase Inhibition: The interaction between this compound and tyrosinase, a key enzyme in melanin (B1238610) synthesis, has been well-characterized. Kinetic studies on mushroom tyrosinase have revealed that this compound acts as a competitive inhibitor of its monophenolase activity. mdpi.comdntb.gov.ua This mode of inhibition indicates that this compound and the substrate (e.g., L-tyrosine) compete for binding to the active site of the enzyme. mdpi.com Molecular docking simulations support this finding, demonstrating favorable binding energies for this compound within the catalytic pocket of tyrosinase. mdpi.comdntb.gov.ua The simulations show interactions, such as hydrogen bonds, with key amino acid residues like Arg268 and Val283 in the enzyme's active site. researchgate.net One study reported a six-fold higher inhibition of L-tyrosine oxidation by Mulberrofuran G (IC50 = 6.35 ± 0.45 µM) compared to the well-known inhibitor, kojic acid (IC50 = 36.0 µM). dntb.gov.ua

Viral Protease Inhibition: this compound and its analogues have been identified as potential inhibitors of viral proteases through computational and in vitro studies. Virtual screening and molecular docking have suggested that this compound could be a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro) , an enzyme crucial for processing viral polyproteins. nih.govresearchgate.net

In a study focused on the Hepatitis A virus (HAV), a related compound, Mulberrofuran W, was identified through structure-based virtual screening as a potential dual inhibitor of two essential viral enzymes: the 3C proteinase (3Cpro) and RNA-directed RNA polymerase (RdRP) . nih.gov Molecular dynamics simulations of the Mulberrofuran W-enzyme complexes indicated stable binding and interaction with the active sites of both 3Cpro and RdRP over the course of the simulation. nih.gov The binding affinity of Mulberrofuran W was found to be superior to that of previously identified control inhibitors for these enzymes. nih.gov

Table 4: Enzyme-Inhibitor Interaction Mechanisms of this compound

| Enzyme | Source | Inhibition Mechanism | Key Findings |

|---|---|---|---|

| Tyrosinase (monophenolase activity) | Mushroom | Competitive Inhibition | Binds to the active site, competing with the substrate. mdpi.comdntb.gov.ua IC50 value of 6.35 µM for L-tyrosine oxidation. dntb.gov.ua |

| SARS-CoV-2 3C-like protease (3CLpro) | SARS-CoV-2 | Potential Inhibition (based on computational studies) | Identified as a potential inhibitor through virtual screening. nih.govresearchgate.net |

| Hepatitis A Virus 3C proteinase (3Cpro) | Hepatitis A Virus | Potential Inhibition (based on computational studies of Mulberrofuran W) | Binds stably to the active site with high affinity. nih.gov |

Analytical Methodologies for Research on Mulberrofuran U

Advanced Chromatographic Techniques for Purity Assessment and Quantification

The isolation of Mulberrofuran U from its natural source, typically the root bark of Morus species, results in a complex mixture of structurally related compounds. Therefore, advanced chromatographic techniques are indispensable for assessing the purity of the isolated compound and for its precise quantification in various extracts.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods employed for this purpose. These techniques offer high resolution and sensitivity, which are essential for separating complex mixtures of flavonoids. For the analysis of this compound and related compounds, Reversed-Phase HPLC (RP-HPLC) is commonly utilized.

Purity Assessment: The purity of a this compound sample is typically determined using HPLC coupled with a Photo Diode Array (PDA) detector. This setup allows for the monitoring of elution at multiple wavelengths, which helps in identifying co-eluting impurities. The purity is often calculated using the area normalization method from the chromatogram, where the peak area of this compound is expressed as a percentage of the total area of all peaks. A purity level of over 95% is generally required for detailed biological and spectroscopic studies.

Quantification: For the quantification of this compound in plant extracts or biological samples, HPLC with a Diode Array Detector (HPLC-DAD) is a validated and reliable method. The quantification is achieved by creating a calibration curve using a purified and authenticated standard of this compound. The concentration of the compound in a sample is then determined by comparing its peak area to the calibration curve. UPLC systems, with their smaller particle size columns, offer advantages of faster analysis times and higher resolution compared to traditional HPLC. tandfonline.com

Interactive Table: Typical parameters for HPLC analysis of compounds from Morus species.

| Parameter | Specification |

|---|---|

| Column | C18 (e.g., 250mm x 4.6mm, 5µm particle size) |

| Mobile Phase | Gradient elution with Acetonitrile and acidified water (e.g., 0.1% formic acid or phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) or UV-Visible Detector (at specific wavelengths, e.g., 259 nm) |

| Column Temperature | 30-37 °C |

| Injection Volume | 10-20 µL |

High-Resolution Spectroscopic and Spectrometric Approaches for Structural Characterization

The structural elucidation of complex natural products like this compound, which is a Diels-Alder type adduct, requires a combination of high-resolution spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular formula, connectivity of atoms, and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complete structure of organic molecules. For a compound like this compound, a suite of NMR experiments is necessary. mdpi.com

1D NMR: 1H NMR provides information about the number and chemical environment of protons, while 13C NMR reveals the number and types of carbon atoms in the molecule.

2D NMR: A series of two-dimensional NMR experiments are crucial for establishing the connectivity of the molecule. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (1H-1H correlations).

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms (1H-13C one-bond correlations).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HR-MS): HR-MS is used to determine the exact molecular weight of this compound, from which the precise molecular formula can be deduced. mdpi.com Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), often coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, provide mass accuracy in the sub-ppm range. mdpi.com Tandem mass spectrometry (MS/MS) experiments on the molecular ion can induce fragmentation, providing valuable clues about the different structural motifs within the molecule. mdpi.comnih.gov

Other Spectroscopic Techniques:

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of flavonoids like this compound typically shows two main absorption bands. Band I (around 300-400 nm) is associated with the cinnamoyl system (B and C rings), while Band II (around 240-280 nm) is related to the benzoyl system (A ring). nih.govresearchgate.net The exact positions of these bands can provide information about the hydroxylation and conjugation pattern of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, based on their characteristic absorption frequencies. nih.gov

Interactive Table: Spectroscopic data typically used for the structural elucidation of Mulberrofuran analogues.

| Technique | Information Provided | Example Application |

|---|---|---|

| 1H NMR | Chemical shift, coupling constants of protons | Determines the proton framework of the molecule |

| 13C NMR | Chemical shift of carbon atoms | Identifies the carbon skeleton |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms | Assembles the planar structure of the molecule |

| HR-ESI-MS | Exact mass and molecular formula | Confirms the elemental composition (e.g., for Mulberrofuran G: C34H26O8) |

| MS/MS | Fragmentation pattern | Provides structural information about substructures |

| UV-Vis Spectroscopy | Electronic transitions | Indicates the type of flavonoid and conjugation |

| IR Spectroscopy | Vibrational frequencies | Confirms the presence of functional groups (e.g., -OH, C=O) |

Application of Hyphenated Techniques (e.g., LC-MS-Q-TOF) in Metabolism and Permeability Studies

Understanding the bioavailability of this compound, which includes its metabolism and intestinal permeability, is crucial for evaluating its potential biological effects. Hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for these investigations.

Liquid Chromatography coupled with a Quadrupole Time-of-Flight Mass Spectrometer (LC-MS-Q-TOF) is a state-of-the-art technique for such studies. It combines the excellent separation capabilities of UPLC or HPLC with the high mass accuracy and sensitivity of a Q-TOF mass analyzer. nih.gov This allows for the detection, identification, and quantification of the parent compound and its metabolites in complex biological matrices like cell culture media, cell lysates, or plasma.

Metabolism Studies: In vitro models, such as human intestinal Caco-2 cells, are used to simulate the metabolism of compounds in the human intestine. In a study on related 2-arylbenzofurans like Mulberrofuran G, cells were incubated with the compound. nih.gov After incubation, samples from the cell culture medium and cell lysates were analyzed by LC-MS-Q-TOF. This technique can identify potential metabolites, which for many flavonoids are conjugates such as glucuronides or sulfates. nih.gov The high mass accuracy of the Q-TOF allows for the determination of the molecular formula of the metabolites, and MS/MS fragmentation helps in elucidating their structure. nih.gov

Permeability Studies: The Caco-2 cell monolayer model is widely used to assess the intestinal permeability of compounds. nih.gov In these experiments, Caco-2 cells are grown on a semi-permeable membrane in a Transwell™ system, forming a barrier that mimics the intestinal epithelium. This compound would be added to the apical (AP) side, and its appearance on the basolateral (BL) side is monitored over time. Samples are taken from both compartments and analyzed by LC-MS-Q-TOF to quantify the amount of the compound that has permeated the cell layer. This allows for the calculation of the apparent permeability coefficient (Papp), which is an indicator of intestinal absorption. nih.govresearchgate.net Studies on similar compounds like Mulberrofuran G have shown that they can be extensively metabolized within the Caco-2 cells, with only the conjugated metabolites reaching the basolateral side. nih.gov

Interactive Table: Application of LC-MS-Q-TOF in the study of 2-Arylbenzofurans. nih.gov

| Study Type | Model System | Analytical Approach | Key Findings for related compounds (e.g., Mulberrofuran G) |

|---|---|---|---|

| Metabolism | Caco-2 cell line | LC-MS-Q-TOF analysis of cell lysates and media | Extensive transformation into polar metabolites (conjugates) |

| Permeability | Caco-2 cell monolayer (Transwell™ system) | LC-MS-Q-TOF quantification of compound in apical and basolateral chambers | Parent compound accumulates in cells; only conjugated metabolites permeate to the basolateral side |

Theoretical and Computational Studies on Mulberrofuran U

Molecular Docking and Virtual Screening for Target Prediction

There is currently no published data available from molecular docking or virtual screening studies specifically performed on Mulberrofuran U.

Such studies are instrumental in identifying potential protein targets by simulating the binding affinity and interaction between a ligand (this compound) and a variety of macromolecular targets. This approach is widely used to predict the pharmacological potential of natural compounds. For instance, extensive docking studies have been conducted on the related compound Mulberrofuran G to evaluate its binding affinity against targets like the SARS-CoV-2 spike protein and tyrosinase. nih.govresearchgate.netmdpi.com This highlights the utility of the method, though the specific targets and binding interactions for this compound remain unexplored.

Molecular Dynamics Simulations for Ligand-Protein Stability Analysis

There is currently no published data available from molecular dynamics (MD) simulation studies conducted on this compound.

MD simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In drug discovery, once a potential ligand-protein complex is identified through docking, MD simulations are used to assess the stability of this interaction. These simulations provide insights into the conformational changes and the persistence of key interactions within the binding pocket. Studies on other compounds, such as Mulberrofuran W with Hepatitis A virus enzymes, have utilized MD simulations to confirm the stability of the docked complexes, a crucial step in validating potential inhibitors. nih.gov The stability of this compound in complex with any potential protein target is yet to be investigated through this method.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

There is currently no published data available from quantum chemical calculations, such as Density Functional Theory (DFT), for this compound.

Quantum chemical calculations are employed to understand the electronic structure, reactivity, and other molecular properties of a compound. DFT, for example, can be used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting a molecule's reactivity and interaction capabilities. Such analyses have been performed on other novel compounds to optimize their structures and predict their properties before further computational steps like molecular docking. nih.govnih.gov The electronic properties of this compound have not been characterized using these theoretical methods.

Future Research Directions and Unresolved Questions for Mulberrofuran U

Exploration of Novel Pre-clinical Biological Targets and Pathways

The biological activities of many Diels-Alder adducts from Morus species have been documented, suggesting that Mulberrofuran U may also possess significant pharmacological properties. researchgate.net However, its specific biological targets and the pathways it modulates remain largely unexplored. Future research should prioritize comprehensive screening to identify novel pre-clinical targets.

Drawing inspiration from related compounds, several areas appear promising. For instance, Mulberrofuran G has demonstrated moderate activity in inhibiting the DNA replication of the hepatitis B virus (HBV) and has been investigated as a potential inhibitor of the SARS-CoV-2 spike protein. researchgate.netacs.orgresearchgate.net Similarly, Mulberrofuran K has shown anti-inflammatory effects by inhibiting nitric oxide production and suppressing the expression of iNOS and COX-2 in macrophages. nih.gov These findings suggest that this compound should be investigated for similar antiviral and anti-inflammatory activities. Furthermore, other related compounds have been identified as potential agents for managing Alzheimer's disease through cholinesterase inhibition. mdpi.com

Systematic screening of this compound against various cell lines and enzyme panels is a crucial next step. High-throughput screening assays could efficiently test the compound against a wide range of kinases, proteases, and other enzymes implicated in disease. Investigating its effects on signaling pathways such as NF-κB, MAPKs, and PI3K/Akt, which are central to inflammation and cancer, would be a logical progression. nih.govresearchgate.net

Table 1: Potential Pre-clinical Biological Targets for this compound Based on Related Compounds

| Potential Target/Pathway | Rationale from Related Compounds | Research Approach |

|---|---|---|

| Viral Proteins (e.g., HBV DNA Polymerase, SARS-CoV-2 Spike Protein) | Mulberrofuran G shows anti-HBV and anti-SARS-CoV-2 activity. researchgate.netresearchgate.net | In vitro viral replication assays, enzyme inhibition assays, molecular docking studies. |

| Inflammatory Mediators (e.g., COX-2, iNOS) | Mulberrofuran K exhibits anti-inflammatory properties. nih.gov | Cell-based assays using LPS-stimulated macrophages, Western blot analysis, cytokine profiling. |

| Cholinesterases (AChE, BChE) | Other Diels-Alder adducts from Morus alba show potent BChE inhibitory activity. mdpi.com | Enzyme inhibition assays, kinetic studies, molecular docking. |

| Cancer-Related Pathways (e.g., PI3K/Akt, JAK/STAT) | Morusin, a related prenylated flavonoid, targets multiple cancer signaling pathways. researchgate.net | Cell viability assays on cancer cell lines, pathway-specific reporter assays, Western blotting. |

Development of Advanced Synthetic Methodologies for Analogues

The structural complexity of this compound, a Diels-Alder type adduct, presents a significant synthetic challenge. While total syntheses for related compounds like Mulberrofuran B and L have been developed, creating a diverse library of this compound analogues for structure-activity relationship (SAR) studies requires more advanced and efficient synthetic methodologies. researchgate.netmdpi.com

Future work should focus on developing stereoselective and convergent synthetic routes. Key areas for innovation include:

Asymmetric Diels-Alder Reactions: Since natural Diels-Alder adducts are typically optically active, developing enantioselective catalytic methods for the key [4+2] cycloaddition step is paramount. mdpi.com This would allow for the synthesis of specific enantiomers to determine which holds the primary biological activity.

Chemoenzymatic Synthesis: The recent discovery of Diels-Alderase enzymes (MaDA) in Morus alba cell cultures, which catalyze the cycloaddition with high stereo- and enantioselectivity, opens the door for powerful chemoenzymatic strategies. mdpi.com Utilizing these enzymes with synthesized precursors could provide efficient access to the natural product and its analogues.

Domino and Cascade Reactions: Designing synthetic sequences where multiple bonds are formed in a single operation can significantly improve efficiency. Exploring palladium-catalyzed domino cyclization/coupling protocols, which have been used for other benzofuran (B130515) natural products, could be a fruitful avenue. researchgate.net

These advanced methods would not only facilitate the synthesis of this compound itself but also enable the creation of a library of analogues with systematic modifications to probe the pharmacophore and optimize biological activity.

Investigation of In Vivo Pharmacokinetic Research Methodologies in Animal Models (e.g., Bioavailability, Distribution)

While some in vitro pharmacokinetic data exist for related 2-arylbenzofurans, there is a significant knowledge gap regarding the in vivo behavior of this compound. nih.gov Studies on compounds like Mulberroside A and its metabolite Oxyresveratrol highlight the critical role of intestinal bacteria and hepatic metabolism in determining bioavailability. acs.orgresearchgate.net For this compound, a comprehensive pharmacokinetic profile in animal models is essential to assess its potential as a therapeutic agent.

Future research must establish robust methodologies for these investigations:

Development of Sensitive Analytical Methods: Highly sensitive and specific analytical methods, likely based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), need to be developed to quantify this compound and its potential metabolites in complex biological matrices like plasma, urine, and tissue homogenates.

Animal Studies: Pharmacokinetic studies in rodent models (e.g., rats, mice) are necessary to determine key parameters such as oral bioavailability, half-life (T₁/₂), clearance, and volume of distribution. nih.gov These studies should compare different routes of administration to understand absorption characteristics.

Metabolite Identification: In vivo studies should aim to identify the major metabolites of this compound. This involves collecting and analyzing biological samples to elucidate the primary metabolic pathways, which could include glucuronidation, sulfation, or oxidation, as seen with other phenolic compounds. acs.orgresearchgate.net

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is a critical prerequisite for any further pre-clinical development.

Application of Emerging Technologies in Research (e.g., Single-Cell Metabolomics)

The application of emerging technologies can provide unprecedented insights into the mechanism of action of natural products like this compound. mdpi.comnih.gov Moving beyond traditional bulk analysis, these advanced techniques can resolve cellular heterogeneity and offer a more detailed picture of the compound's effects.

Table 2: Application of Emerging Technologies in this compound Research

| Technology | Application to this compound Research | Potential Insights |

|---|---|---|

| Single-Cell Metabolomics | Analyze the metabolic changes in individual cells upon treatment with this compound. nih.govnih.gov | Identify specific cell subpopulations that are more or less responsive to the compound and elucidate its mechanism by revealing subtle metabolic shifts not visible in bulk analysis. |

| Omics-based Artificial Intelligence (AI) | Integrate multi-omics data (genomics, transcriptomics, proteomics, metabolomics) from this compound-treated systems to build predictive models of its activity and targets. mdpi.comresearchgate.net | Uncover novel drug-target-pathway interactions and predict potential efficacy or off-target effects. |

| Organ-on-a-Chip / Microfluidics | Use microfluidic devices that mimic human organ physiology to study the pharmacokinetics and pharmacodynamics of this compound in a more relevant context than simple 2D cell culture. mdpi.comnih.gov | Provide better predictions of human responses, including absorption, metabolism, and tissue-specific toxicity. |

| High-Resolution Mass Spectrometry | Employ techniques like FT-ICR-MS for precise metabolite identification and structural elucidation of this compound and its biotransformation products. nih.gov | Confidently determine elemental compositions and identify unknown metabolites from in vivo or in vitro studies. |

Elucidation of Complete Biosynthetic Pathways and Key Enzyme Characterization

The biosynthesis of Diels-Alder type adducts in Morus is believed to involve an enzyme-catalyzed [4+2] cycloaddition. mdpi.com The general pathway starts with the phenylpropanoid pathway, leading to chalcones, which act as dienophiles. mdpi.comnih.gov These react with a diene, typically a dehydroprenylphenol derivative. mdpi.com While the general framework is understood and key enzyme classes like chalcone (B49325) synthase (CHS) and the recently identified Diels-Alderase (MaDA) are known, the specific pathway leading to this compound is not fully elucidated. mdpi.comresearchgate.net

Unresolved questions that require further investigation include:

Identification of Precursors: What specific chalcone and dehydroprenyl-2-arylbenzofuran derivatives serve as the direct precursors to this compound?

Enzyme Specificity: Which specific isoforms of CHS, prenyltransferases, and other modifying enzymes are involved in creating the unique precursors?

Characterization of the Diels-Alderase: Is the formation of this compound catalyzed by one of the known MaDA enzymes, or does it involve a novel, uncharacterized Diels-Alderase with different substrate specificity and stereochemical control?

Regulation of Biosynthesis: How are the genes encoding these biosynthetic enzymes regulated in the plant in response to developmental or environmental cues?

Answering these questions through a combination of transcriptomics, protein expression analysis, and in vitro enzymatic assays will provide a complete picture of how Morus species produce this complex molecule. nih.gov

Structural Modification for Enhanced Research Tool Development and Mechanistic Probes

To deeply understand the molecular mechanisms of this compound, it is essential to develop chemical probes derived from its core structure. These tools can be used to identify its direct binding partners and visualize its subcellular localization. Future synthetic efforts should be directed towards creating functionalized analogues that can serve as research tools.

Key strategies include:

Affinity-Based Probes: Synthesizing analogues of this compound that incorporate a reactive group (e.g., an alkyne or azide for click chemistry) or a biotin tag. These probes can be used in affinity purification-mass spectrometry experiments to pull down and identify cellular binding proteins.

Fluorescent Probes: Attaching a fluorophore to a position on the this compound scaffold that is not critical for its biological activity. rsc.org These fluorescently tagged molecules would allow for real-time visualization of the compound's uptake, distribution, and localization within living cells using fluorescence microscopy.

Photoaffinity Labeling Probes: Designing probes with a photoreactive group (e.g., a diazirine or benzophenone). Upon UV irradiation, these probes will covalently crosslink to their target proteins, enabling unambiguous identification of the direct binding site.

The development of such chemical probes is a critical step in transitioning from observing a compound's effects to understanding the precise molecular interactions that cause them.

Q & A

Q. What analytical methods are recommended for quantifying Mulberrofuran U in plant extracts, and how can inter-sample variability be addressed?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV detection (e.g., at 254 nm) is widely used for quantification, as demonstrated in metabolomic studies of Morus cultivars. Calibration curves should be constructed using purified this compound standards, with triplicate measurements to ensure precision . To address variability in concentration across biological samples (e.g., roots or tissues), statistical tools like box plots can visualize distribution ranges, and normalization to sample dry weight or internal standards (e.g., kuwanon derivatives) is advised .

Q. What preclinical models have been used to study the pharmacological effects of this compound?

- Methodology : this compound has been investigated in testosterone-induced prostate enlargement models in Sprague-Dawley rats. Experimental designs typically include control groups, dose-response cohorts, and histopathological analysis of prostate tissues. Compound distribution is tracked via LC-MS/MS, with concentration ranges validated against vehicle controls . Comparative studies with structurally related 2-arylbenzofurans (e.g., mulberrofuran G/Y) are recommended to identify shared or unique bioactivities .

Advanced Research Questions

Q. How can researchers evaluate the metabolic stability and bioavailability of this compound in intestinal models?

- Methodology : A Transwell™ system using Caco-2 cell monolayers simulates intestinal absorption. This compound’s apical-to-basolateral transport and intracellular retention can be quantified via LC-MS. Parallel in vitro batch fermentation with human fecal microbiota assesses microbial metabolism. For compounds like mulberrofuran Y, stability in epithelial cells contrasts with rapid microbial degradation of analogs (e.g., mulberrofuran G), suggesting similar experimental frameworks for U . Metabolite identification (e.g., glucuronide conjugates) requires HRMS and NMR .

Q. What strategies are effective for resolving contradictions in this compound’s reported bioactivity across studies?

- Methodology : Discrepancies may arise from differences in extraction protocols (e.g., ethanol vs. aqueous solvents) or biological models. To mitigate this:

- Standardize extraction methods (e.g., 80% ethanol for Morus alba roots) .

- Use orthogonal assays (e.g., GLUT4 translocation for antidiabetic effects vs. PPARγ agonism tests) to confirm mechanisms .

- Apply multivariate statistical analysis (e.g., Pearson correlation) to link compound concentration to observed bioactivity .

Q. How can researchers design experiments to elucidate this compound’s molecular targets and mechanisms of action?

- Methodology :

- Target identification : Use affinity chromatography with this compound-bound resins to capture interacting proteins from cell lysates, followed by proteomic analysis .

- Pathway analysis : RNA-seq or phosphoproteomics in treated vs. untreated cells can reveal modulated pathways (e.g., ROS signaling or endoplasmic reticulum stress) .

- Structural analogs : Compare U’s effects with mulberrofuran G, a known dual inhibitor of PTP1B and α-glucosidase, to infer shared targets .

Experimental Design and Data Analysis

Q. What considerations are critical for ensuring reproducibility in this compound studies?

- Methodology :

- Data transparency : Adhere to PLOS guidelines by depositing raw datasets (e.g., NMR spectra, HPLC chromatograms) in public repositories like Figshare .

- Replication : Include ≥3 biological replicates per experimental group, with detailed metadata (e.g., plant harvest season, extraction batch) .

- Negative controls : Use solvent-only controls and genetic knockouts (e.g., NOX4-deficient cells) to validate specificity in mechanistic studies .

Q. How should researchers handle variability in this compound content across Morus cultivars?

- Methodology :

- Source standardization : Use authenticated plant materials from germplasm banks and document cultivar IDs (e.g., M. alba var. tatarica vs. M. nigra) .

- Quantitative trait loci (QTL) mapping : Identify genetic markers linked to high this compound production for selective breeding .

- Environmental controls : Greenhouse studies with fixed light/temperature regimes reduce phenotypic variability .

Future Directions

Q. What emerging technologies could enhance this compound research?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.